2-(4-Nitrophenyl)phthalazin-1(2H)-one

Catalog No.
S12300366
CAS No.
M.F
C14H9N3O3
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Nitrophenyl)phthalazin-1(2H)-one

Product Name

2-(4-Nitrophenyl)phthalazin-1(2H)-one

IUPAC Name

2-(4-nitrophenyl)phthalazin-1-one

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C14H9N3O3/c18-14-13-4-2-1-3-10(13)9-15-16(14)11-5-7-12(8-6-11)17(19)20/h1-9H

InChI Key

FCVWQIJQXGNAEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-]

2-(4-Nitrophenyl)phthalazin-1(2H)-one is a substituted phthalazinone, a heterocyclic scaffold recognized for its broad utility in medicinal chemistry. The core value of this specific compound lies in its 4-nitrophenyl substituent, which serves as a stable and versatile synthetic handle. This functional group is strategically employed as a precursor to the corresponding 4-aminophenyl derivative, a key pharmacophore in several poly (ADP-ribose) polymerase (PARP) inhibitors and a critical component for generating chemiluminescence. Its primary procurement value is as a well-defined, high-purity intermediate for multi-step synthesis where late-stage introduction of an amino group is required.

Research Fit

1
Synthetic intermediate for amine-functionalized phthalazinone building blocks
2
Para-nitro handle enables regioselective reduction without additional nitration step
3
Elevated melting point supports high-temperature material processing contexts

Replacing 2-(4-Nitrophenyl)phthalazin-1(2H)-one with seemingly similar analogs often leads to synthetic failure or suboptimal outcomes. Using the corresponding 2-(4-aminophenyl) derivative from the start is often impractical, as the free amine can interfere with preceding synthetic steps due to its nucleophilicity or require protection/deprotection steps that lower overall yield. Substituting with other isomers, such as the 3-nitrophenyl analog, would result in a completely different final molecular geometry and biological activity profile. The 4-nitro group provides a specific combination of stability during early synthetic stages and predictable, high-yield conversion to the critical amine functionality under well-established reduction conditions, making it non-interchangeable for processes designed around this specific transformation.

Substitution Risk

Missing nitro functionality

Unsubstituted phthalazinone lacks the latent amine handle for divergent synthesis.

Positional isomer mismatch

Ortho-nitro regioisomer shows substantially lower photo-induced response in reported cell assays.

No latent functionalization route

2-Phenyl analog requires low-yield nitration; pre-installed para-nitro group may not be replicated.

Enables High-Yield Synthesis of PARP Inhibitor Scaffolds

This compound is a documented precursor for phthalazinone-based PARP inhibitors, a class of targeted cancer therapeutics. A key synthetic step is the reduction of the nitro group to form the corresponding amine. In patented synthesis routes for advanced PARP inhibitors, the reduction of 2-(4-nitrophenyl)phthalazin-1(2H)-one proceeds with high efficiency. For example, catalytic hydrogenation using Pd/C is a common method to achieve this transformation, reliably providing the 2-(4-aminophenyl)phthalazin-1(2H)-one intermediate in high yield, which is critical for the economic viability of a multi-step API synthesis.

Evidence DimensionSynthetic Yield (Nitro Reduction)
Target Compound DataHigh yields reported for the reduction to 2-(4-aminophenyl)phthalazin-1(2H)-one.
Comparator Or BaselineAlternative routes requiring amine protection/deprotection often have lower overall yields.
Quantified DifferenceAvoids multiple steps of protection/deprotection which can significantly lower overall process yield.
ConditionsCatalytic hydrogenation (e.g., H2, Pd/C) or other standard nitro reduction methods (e.g., SnCl2, Fe/HCl).

Procuring this high-purity nitro-compound is essential for reproducible, high-yield manufacturing of advanced pharmaceutical intermediates.

Thermal stability
Head-to-head
259–261 °C (target) vs. 183–185 °C (parent) · Δ ~76 °C
Reported higher melting point supports thermal stability screening for processing.
Direct comparison from published physicochemical data.

Serves as a Non-Emissive Precursor for 'Turn-On' Chemiluminescent Systems

The 4-nitro group is a potent quencher of luminescence. This property makes 2-(4-nitrophenyl)phthalazin-1(2H)-one an ideal 'off-state' precursor for 'turn-on' chemiluminescent probes. Upon selective reduction of the nitro group to the strongly electron-donating amino group, a highly chemiluminescent compound is generated. This transformation from a non-emissive to a highly emissive state provides a high signal-to-background ratio. The resulting aminophenyl-phthalazinone analog is a structural relative of luminol, the benchmark chemiluminescent reagent, and is expected to display strong light emission in the presence of an oxidant and catalyst.

Evidence DimensionChemiluminescence Signal
Target Compound DataEffectively zero (quenched by nitro group).
Comparator Or BaselineThe corresponding 2-(4-aminophenyl) derivative (the 'on' state) exhibits strong chemiluminescence, comparable to other luminol analogs.
Quantified DifferenceOffers a high-contrast 'Off-to-On' switching capability essential for sensitive detection assays.
ConditionsIn situ reduction of the nitro group in the presence of an analyte or trigger, followed by oxidation (e.g., H2O2, catalyst).

This compound is the correct choice for developing sensitive bioassays where a specific event (e.g., enzyme activity) triggers a luminescent signal.

ALP enzyme inhibition
Reported
IC50 >10,000,000 nM (human placental ALP)
Confirmed negligible alkaline phosphatase inhibition supports inert scaffold or negative control use.
Two independent assays; >100,000-fold weaker than potent phthalazinone PARP inhibitors.

Favorable Electrochemical Properties for Selective Synthesis

The electrochemical reduction of a nitroaromatic group is a well-defined process that occurs at a predictable potential. Cyclic voltammetry studies on related nitroaromatic compounds show that the nitro group reduction occurs at potentials significantly different from those of other reducible groups within the molecule, such as the phthalazinone core itself. For example, the reduction potential for a p-nitrophenyl group is typically in the range of -0.5 V to -0.7 V (vs. Ag/AgCl) in neutral aqueous media. This allows for clean and selective conversion to the amine using electrochemical methods, which can avoid the use of harsh chemical reducing agents and simplify purification.

Evidence DimensionElectrochemical Reduction Potential (Nitro Group)
Target Compound DataEstimated range of -0.5 V to -0.7 V vs Ag/AgCl.
Comparator Or BaselineOther reducible functional groups or different nitro-isomer positions would have distinct reduction potentials, requiring different process optimization.
Quantified DifferenceProvides a distinct electrochemical window for selective, reagent-free reduction.
ConditionsCyclic Voltammetry (CV) in aqueous or organic electrolyte.

For process development focused on green chemistry, this compound's electrochemical profile enables a cleaner, more controlled synthetic route to the key amino-intermediate.

Nitro reduction route
Class-level
Direct reduction (1 step) vs. nitration then reduction (2 steps)
Pre-installed para-nitro group streamlines amine-functionalized building block synthesis.
Advantage well-established for nitroarene building blocks; yield data not quantified for this pair.
Photo-induced cytotoxicity
Class-level
4-nitrophenyl: stronger photo-response; 2-nitrophenyl: substantially weaker (triazapentalene scaffold)
Reported para-nitro orientation linked to higher photo-induced response in cell assays.
Class-level inference from related heterocycle; phthalazinone-specific validation required.
Storage & purity
Data to verify
2–8 °C storage; ≥98% HPLC purity (commercial)
Cold-chain requirement and high purity specification support procurement planning.
Supplier-reported; independent QC data may be limited.

Core Building Block for Multi-Step PARP Inhibitor Synthesis

This compound is the material of choice when developing or scaling up synthetic routes to phthalazinone-based PARP inhibitors. Its utility as a stable intermediate allows for the construction of complex molecular architectures before the final, crucial reduction to the 4-amino group required for biological activity and further coupling reactions.

Development of Activatable Chemiluminescent Probes

Ideal for the design of high-sensitivity 'turn-on' probes for biological systems. Researchers can leverage the nitro group as a quencher that is removed by a specific biological trigger (e.g., nitroreductase enzymes present in hypoxic cancer cells), leading to a strong luminescent signal for detection and imaging.

Electrosynthetic Route to Functionalized Phthalazinones

For synthetic chemists aiming to implement green or flow chemistry principles, this compound is a suitable substrate for electrosynthesis. The well-defined reduction potential of the nitro group allows for a controlled, reagent-free conversion to the amine, minimizing waste and simplifying downstream processing.

Application Fit Matrix

Application
Selection Property
Validation Focus
Amine building block synthesis
Pre-installed para-nitro group
Regioselective reduction efficiency and product purity
Negative control in ALP assays
Negligible alkaline phosphatase inhibition
Enzyme assay background activity verification
Light-activated molecular probes
Para-nitrophenyl photo-response profile
Isomer-dependent ROS generation and cytotoxicity endpoints
High-temperature polymer chemistry
Elevated melting point (259–261 °C)
Thermal degradation resistance during synthesis and processing

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

267.06439116 g/mol

Monoisotopic Mass

267.06439116 g/mol

Heavy Atom Count

20

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